molecular formula C21H24FN5O B2992176 1-Cyclopropyl-3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrrolidin-2-one CAS No. 2379948-85-1

1-Cyclopropyl-3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrrolidin-2-one

Cat. No. B2992176
CAS RN: 2379948-85-1
M. Wt: 381.455
InChI Key: OHTMQJXMZLXCCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CFPP involves intricate chemical reactions. Researchers have developed various methods to access this compound, aiming for high yields and purity. For instance, Emami et al. synthesized a novel class of CFPP derivatives by starting with 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid . The synthetic route likely includes cyclization, functional group modifications, and purification steps.

Mechanism of Action

Understanding CFPP’s mechanism of action is critical for its potential therapeutic applications. While specific details may vary, it likely interacts with cellular targets, enzymes, or receptors. For instance, quinoline derivatives (to which CFPP belongs) have been explored as antimicrobial, antimalarial, and anticancer agents . Investigating CFPP’s binding sites and biological pathways is essential.

properties

IUPAC Name

1-cyclopropyl-3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O/c22-18-19(15-4-2-1-3-5-15)23-14-24-20(18)26-12-10-25(11-13-26)17-8-9-27(21(17)28)16-6-7-16/h1-5,14,16-17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTMQJXMZLXCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCN(CC3)C4=NC=NC(=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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